molecular formula C20H22N2O5S B2800796 3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 328540-77-8

3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2800796
CAS No.: 328540-77-8
M. Wt: 402.47
InChI Key: IKOGWMHZPQSXBQ-UHFFFAOYSA-N
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Description

3,6-Diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a heterocyclic compound featuring a fused thienopyridine core. This structure is characterized by:

  • Diethyl ester groups at positions 3 and 6 of the pyridine ring.
  • A partially hydrogenated thieno[2,3-c]pyridine scaffold, which enhances conformational flexibility and binding affinity in biological systems .

The compound is synthesized via multicomponent reactions involving cyclization and functionalization steps, as exemplified by analogous protocols for related thienopyridine derivatives (e.g., refluxing in 1,4-dioxane with triethylamine and nucleophilic reagents) . Its structural complexity and substituent diversity make it a candidate for drug discovery, particularly in oncology and apoptosis modulation, as suggested by related compounds in and .

Properties

IUPAC Name

diethyl 2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-3-26-19(24)16-14-10-11-22(20(25)27-4-2)12-15(14)28-18(16)21-17(23)13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOGWMHZPQSXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Diethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex thienopyridine derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions .

Biological Activity

3,6-Diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thienopyridines and is characterized by a unique structure that includes a thieno[2,3-c]pyridine core and various functional groups. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is diethyl 2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate. The presence of diethyl ester and benzamido groups contributes to its solubility and reactivity in biological systems. The chemical structure can be represented as follows:

Property Details
Molecular Formula C₁₈H₁₉N₃O₄S
Molecular Weight 373.42 g/mol
CAS Number 328540-60-9

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Interaction : The benzamido group can form hydrogen bonds and electrostatic interactions with enzymes or proteins, potentially inhibiting their activity.
  • DNA Intercalation : The thieno[2,3-c]pyridine core may intercalate with DNA strands, disrupting replication and transcription processes.
  • Cell Cycle Modulation : Studies have shown that derivatives of thienopyridines can influence cell cycle distribution, particularly affecting the G2/M phase.

Biological Activity

Research has indicated that compounds related to thienopyridines exhibit various biological activities including anticancer properties. For instance:

  • Antiproliferative Activity : In vitro studies have reported IC₅₀ values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa and L1210 cells. This suggests a potent selective action against cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) at higher concentrations (over 20 μM) .

Table: Antiproliferative Activity of Related Compounds

Compound Cell Line IC₅₀ (μM)
Compound AHeLa1.1
Compound BL12102.8
Compound CCEM2.3

Case Studies

Several studies have explored the biological effects of thienopyridine derivatives:

  • Study on Anticancer Properties : A study demonstrated that a related compound induced apoptosis in K562 cells with significant increases in apoptotic phases at specific IC₅₀ values . This highlights the potential of these compounds in cancer therapy.
  • Cell Cycle Analysis : Another study noted that treatment with thienopyridine derivatives resulted in a dose-dependent increase in G2/M phase cells, confirming their role as tubulin assembly inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
3,6-Diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (Target) C₂₃H₂₅N₂O₆S - 3,6: Diethyl esters
- 2: Benzamido
481.52 g/mol High lipophilicity due to benzamido and ethyl esters; potential Bcl-xL inhibition .
6-Ethyl 3-methyl 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate () C₁₂H₁₆N₂O₄S - 3: Methyl ester
- 6: Ethyl ester
- 2: Amino
284.33 g/mol Smaller size and lower steric hindrance; amino group enhances solubility .
6-tert-Butyl 3-ethyl 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate () C₁₈H₂₅N₂O₄S - 3: Ethyl ester
- 6: tert-Butyl ester
- 2: Amino
389.47 g/mol Bulky tert-butyl group may reduce metabolic degradation .
3-Cyclopentyl 6-ethenyl 2-[(thiophen-2-ylacetyl)amino]-...dicarboxylate () C₂₆H₂₇N₂O₆S₂ - 3: Cyclopentyl ester
- 6: Ethenyl ester
- 2: Thiophene-acetyl
559.64 g/mol Thiophene moiety enhances π-π stacking; ethenyl ester may confer reactivity .
3,6-Diethyl 2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-... () C₂₉H₃₁N₃O₇S₂ - 3,6: Diethyl esters
- 2: Tetrahydroquinoline-sulfonyl benzamido
597.70 g/mol Sulfonyl group improves binding to hydrophobic pockets; tetrahydroquinoline adds rigidity .

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Physicochemical Properties

  • Ester Groups: Diethyl esters (target compound) balance lipophilicity and metabolic stability compared to bulkier tert-butyl () or reactive ethenyl esters () .
  • Amido/Amino Substituents: The benzamido group in the target compound increases aromatic interactions in protein binding, as seen in Bcl-xL inhibitors () . Amino groups () improve solubility but lack the steric bulk required for selective target engagement .

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